molecular formula C17H9N3O5S B2714203 N-(1,3-dioxoisoindolin-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 683235-53-2

N-(1,3-dioxoisoindolin-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide

Cat. No.: B2714203
CAS No.: 683235-53-2
M. Wt: 367.34
InChI Key: IRLRLZFMSVQYDR-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide is a synthetic small molecule designed for chemical biology and medicinal chemistry research. This compound features a benzothiophene core, a structure prevalent in the development of pharmacologically active agents, and is functionalized with nitro and carboxamide groups. These moieties are often key to a molecule's interaction with biological targets, such as enzymes and receptors . The 1,3-dioxoisoindolin group is a valuable building block in heterocyclic chemistry, contributing to the compound's overall properties and potential binding affinity . Researchers can leverage this chemical as a key intermediate or precursor in drug discovery projects. Its structural framework is similar to that of other investigated molecules, including thiophene-2-carboxamide derivatives which have shown promise in overcoming cancer chemoresistance through the inhibition of angiogenesis and P-glycoprotein efflux pump activity . Additionally, compounds containing the benzo[d][1,3]dioxol-5-yl group have been explored as agonists for various biological targets, indicating the potential for diverse application pathways . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9N3O5S/c21-15-11-3-1-9(7-12(11)16(22)19-15)18-17(23)14-6-8-5-10(20(24)25)2-4-13(8)26-14/h1-7H,(H,18,23)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLRLZFMSVQYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the phthalimide derivative, which is then coupled with a nitrobenzo[b]thiophene carboxylic acid derivative.

  • Preparation of Phthalimide Derivative

      Reactants: Phthalic anhydride and an appropriate amine.

      Conditions: The reaction is usually carried out in a solvent like acetic acid or DMF (dimethylformamide) at elevated temperatures (100-150°C).

  • Coupling with Nitrobenzo[b]thiophene Carboxylic Acid

      Reactants: The phthalimide derivative and 5-nitrobenzo[b]thiophene-2-carboxylic acid.

      Conditions: This step often involves the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The nitro group in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
    • Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction

    • The nitro group can be reduced to an amine group.
    • Reagents: Typical reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder in acidic conditions.

  • Substitution

    • The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzo[b]thiophene moiety.
    • Reagents: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzo[b]thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Numerous studies have indicated that N-(1,3-dioxoisoindolin-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A recent investigation demonstrated that this compound inhibited the growth of breast and lung cancer cells with IC50 values indicating potent cytotoxicity.
  • Mechanism : The compound may exert its anticancer effects through the inhibition of specific enzymes involved in cancer proliferation and apoptosis modulation.

Antimicrobial Activity

The compound has shown broad-spectrum antimicrobial activity:

  • Research Findings : It has been effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Potential Applications : This property suggests its use in developing new antimicrobial agents to combat resistant bacterial strains.

Anti-inflammatory Effects

In vitro studies have revealed that this compound can reduce pro-inflammatory cytokine production:

  • Observations : The compound demonstrated the ability to lower inflammation markers in macrophages, indicating potential therapeutic applications in treating inflammatory diseases.

Data Summary

Activity Description Reference
AnticancerExhibits cytotoxic effects on cancer cell lines
AntimicrobialActive against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces inflammation markers in vitro

Mechanism of Action

The mechanism by which N-(1,3-dioxoisoindolin-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide exerts its effects varies depending on its application. In biological systems, it often interacts with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways.

    Molecular Targets: Enzymes like kinases or proteases.

    Pathways Involved: Inhibition of inflammatory pathways or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The compound’s closest structural analogs include derivatives of benzo[b]thiophene-2-carboxamide and related heterocyclic carboxamides. Key comparisons are summarized in Table 1.

Table 1: Structural and Electronic Comparison

Compound Name Core Structure Substituents Molecular Weight Key Features
N-(1,3-dioxoisoindolin-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide Benzo[b]thiophene -NO₂ (C5), 1,3-dioxoisoindolin-5-yl (C2) ~383.3* Strong electron-withdrawing nitro group; rigid dioxoisoindolinyl
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-chlorobenzo[b]thiophene-2-carboxamide Benzo[b]thiophene -Cl (C3), benzodioxolylmethyl (C2) 345.8 Moderate electron-withdrawing Cl; flexible benzodioxolylmethyl
(E)-N-(2,4-difluorobenzyl)-N-methyl-2-oxo-3-(thiazol-2-ylmethylene)indoline-5-carboxamide Oxindole Difluorobenzyl, thiazolylmethylene ~452.4 Fluorinated aromatic; thiazole for π-π interactions
GSK2830371 (Thiophene-2-carboxamide derivative) Thiophene Cyclopentyl, chloropyridinyl 461.02 Chloropyridinyl for targeted binding; cyclopentyl for lipophilicity

*Estimated based on molecular formula.

Key Observations:

Electronic Effects : The nitro group in the target compound confers stronger electron-withdrawing properties compared to chlorine in the analog from . This may enhance electrophilic reactivity or polar interactions in biological systems.

Steric and Conformational Features : The dioxoisoindolinyl group introduces rigidity and planar geometry, contrasting with the flexible benzodioxolylmethyl group in the chlorine-substituted analog. This could impact binding pocket compatibility .

Heterocyclic Diversity : Thiazole and oxindole derivatives () prioritize π-π stacking and hydrogen bonding, whereas the benzo[b]thiophene core in the target compound may favor hydrophobic interactions.

Biological Activity

N-(1,3-dioxoisoindolin-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by:

  • Isoindolinone core : This structure is known for its diverse pharmacological properties.
  • Nitro group : Imparts additional reactivity and potential biological activity.
  • Benzo[b]thiophene moiety : Associated with various biological effects.

The compound's IUPAC name is N-(1,3-dioxoisoindol-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide, and its molecular formula is C17H12N4O5SC_{17}H_{12}N_4O_5S .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the isoindolinone core : Achieved through condensation reactions involving phthalic anhydride and appropriate amines.
  • Introduction of the nitro group : This step often employs nitration methods to enhance the compound's reactivity.
  • Carboxamide formation : The final step involves converting the carboxylic acid to a carboxamide using coupling agents or direct amide formation techniques.

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression .
  • Antiviral Properties : Research indicates potential efficacy against certain viral infections through mechanisms that may involve inhibition of viral replication .

Data Table: Biological Activities

Activity TypeMechanismReference
AntitumorInduces apoptosis in cancer cells
AntiviralInhibits viral replication
Anti-inflammatoryModulates inflammatory pathways

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased apoptosis in treated cells.

Case Study 2: Antiviral Activity

In vitro studies revealed that this compound effectively inhibited the replication of specific viruses. The mechanism was linked to interference with viral entry and replication processes within host cells. Further research is needed to elucidate the exact pathways involved.

Q & A

Basic: What established synthetic routes are available for N-(1,3-dioxoisoindolin-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide?

Answer:
The synthesis typically involves coupling a nitro-substituted benzo[b]thiophene carboxamide with a 1,3-dioxoisoindoline derivative. Key steps include:

  • Electrophilic aromatic substitution : Nitration of the benzo[b]thiophene core under controlled conditions (e.g., mixed acid systems) to introduce the nitro group .
  • Amide bond formation : Reacting the activated carboxylic acid (e.g., acid chloride) of the benzo[b]thiophene with the 5-amino-1,3-dioxoisoindoline moiety in acetonitrile under reflux .
  • Cyclization : Use of Lawesson’s reagent for thiophene ring closure or Vilsmeier-Haack formylation for regioselective functionalization .
    Purification often employs recrystallization or column chromatography, with purity confirmed via HPLC or TLC (Rf ~0.5 in ethyl acetate/hexane) .

Advanced: How can contradictions in spectroscopic data during structural characterization be resolved?

Answer:
Contradictions often arise from polymorphism, solvent effects, or dynamic processes. Methodological approaches include:

  • Cross-validation : Combine 1H^1H-/13C^{13}C-NMR, IR (e.g., C=O stretching at ~1700 cm1^{-1}), and high-resolution mass spectrometry (HRMS) to confirm molecular weight .
  • X-ray crystallography : Use SHELX software for refinement to resolve ambiguities in bond lengths/angles. For example, dihedral angles between aromatic rings (e.g., 8.5–13.5°) can confirm spatial arrangements .
  • Dynamic NMR : Assess temperature-dependent shifts to identify rotational barriers in amide bonds .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR spectroscopy : 1H^1H-NMR (e.g., nitro group deshielding at δ 8.2–8.5 ppm), 13C^{13}C-NMR (amide carbonyl at ~165 ppm) .
  • IR spectroscopy : Confirm nitro (1520–1350 cm1^{-1}) and carbonyl (1680–1700 cm1^{-1}) groups .
  • Mass spectrometry : HRMS for molecular formula validation (e.g., [M+H]+^+ at m/z 397.05) .
  • X-ray diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H···O interactions) .

Advanced: What strategies optimize regioselectivity in electrophilic substitutions during synthesis?

Answer:

  • Directing groups : The nitro group on benzo[b]thiophene acts as a meta-director, guiding electrophiles to the 2-position .
  • Lithiation strategies : Use n-BuLi to deprotonate the thiophene’s α-position (5´-H, δ 7.05–7.11 ppm), followed by DMF quenching for formylation .
  • Solvent control : Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity, while steric hindrance from the dioxoisoindoline moiety suppresses competing pathways .

Basic: How is purity and identity confirmed post-synthesis?

Answer:

  • Chromatography : HPLC (C18 column, 70:30 acetonitrile/water) with retention time ~12 min .
  • Melting point : Sharp m.p. (e.g., 397 K) indicates purity .
  • Elemental analysis : Match calculated vs. observed C, H, N, S content (±0.3%) .

Advanced: How are supramolecular interactions analyzed in crystal structures?

Answer:

  • Hydrogen-bonding motifs : Identify weak C–H···O/S interactions (2.5–3.2 Å) using SHELXL refinement. For example, intramolecular S(6) ring motifs stabilize the crystal lattice .
  • Hirshfeld surface analysis : Quantify contact contributions (e.g., O···H 25%, S···H 15%) .
  • π-π stacking : Measure interplanar distances (~3.5 Å) between aromatic rings .

Advanced: How do structural modifications influence biological activity in SAR studies?

Answer:

  • Nitro group : Enhances electron-withdrawing effects, increasing DNA intercalation potential .
  • Dioxoisoindoline moiety : Improves solubility via hydrogen-bonding with cellular targets .
  • Thiophene substitution : 5-Nitro vs. 5-cyano analogs show 3-fold differences in IC50_{50} against kinase targets .
  • Crystal polymorphism : Amorphous forms may exhibit higher bioavailability than crystalline phases .

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